4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Properties
Molecular Formula |
C26H24N4O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H24N4O4/c1-15-6-8-19(31)18(11-15)23-22-24(29-28-23)26(32)30(14-16-5-4-10-27-13-16)25(22)17-7-9-20(33-2)21(12-17)34-3/h4-13,25,31H,14H2,1-3H3,(H,28,29) |
InChI Key |
QXTDLYOKQDPJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, and antioxidant activities, supported by recent research findings.
- Molecular Formula: C20H22N2O5
- Molecular Weight: 366.368 g/mol
- CAS Number: Not specified in the search results but can be derived from the chemical structure.
1. Anti-Cancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anti-cancer properties. For instance, pyrrole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action: The compound may activate apoptotic pathways by modulating signaling molecules such as NF-κB and STAT3. In vitro studies demonstrated that certain analogues inhibited colon cancer cell growth by triggering apoptotic cell death through activation of death receptors .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| HCT116 | 0-15 μg/ml | Induced apoptosis | |
| SW480 | 2.5 mg/kg - 5 mg/kg | Inhibited tumor growth in vivo |
2. Anti-Inflammatory Activity
Compounds featuring similar structural motifs have also been evaluated for their anti-inflammatory properties. For instance, pyrrole derivatives have been screened for their ability to inhibit pro-inflammatory cytokines:
- Findings: Some fused pyrroles demonstrated promising activity in reducing inflammation markers in vitro and in vivo models . The docking studies confirmed their interaction with COX-2, a key enzyme in inflammation.
3. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Several studies have highlighted the potential of pyrrole-containing compounds to scavenge free radicals:
- Assays Used: DPPH (2,2-diphenyl-1-picrylhydrazyl) assays were employed to assess the radical scavenging ability of synthesized compounds .
| Compound | Radical Scavenging Activity |
|---|---|
| Pyrrole Derivatives | Significant inhibition observed |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives that included the target compound's structural elements. The derivatives were tested for cytotoxicity against various cancer cell lines:
- Results: The study revealed that certain derivatives exhibited IC50 values in the micromolar range against HepG2 liver cancer cells, indicating strong cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares substituents, molecular weights, and key properties of analogous pyrrolo[3,4-c]pyrazol-6(1H)-one derivatives:
Pharmacological Activities
- Antimicrobial Activity : Pyridin-3-ylmethyl and hydroxyl groups in the target compound may enhance antimicrobial efficacy, as seen in pyrazolone derivatives with similar substituents .
- Anti-inflammatory Potential: Methoxy and hydroxy groups are associated with COX-2 inhibition, as demonstrated by 3-methylpyrazol-5-one derivatives like diclofenac .
- Antioxidant Capacity: The 2-hydroxyphenyl moiety in the target compound aligns with antioxidant pyrazolones, which scavenge free radicals via phenolic hydrogen donation .
Physicochemical Properties
- Solubility : The pyridine ring in the target compound likely improves aqueous solubility compared to purely aromatic analogues (e.g., compound ).
Preparation Methods
Synthesis of Methyl 4-(2-Hydroxy-5-methylphenyl)-2,4-dioxobutanoate
Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate serves as a critical precursor. It is prepared by condensing 2-hydroxy-5-methylacetophenone with dimethyl oxalate in the presence of sodium hydride. This intermediate provides the 2-hydroxy-5-methylphenyl moiety and the diketone functionality necessary for cyclization.
Cyclization with 3,4-Dimethoxybenzaldehyde and Pyridin-3-ylmethylamine
A one-pot MCR combines methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate, 3,4-dimethoxybenzaldehyde, and pyridin-3-ylmethylamine in ethanol under acidic conditions (acetic acid, 80°C, 20 h). The reaction proceeds via:
-
Knoevenagel condensation : Formation of an α,β-unsaturated ketone between the dioxobutanoate and aldehyde.
-
Michael addition : Attack by the amine on the α,β-unsaturated system.
-
Cyclodehydration : Intramolecular cyclization to form the pyrrolo[3,4-c]pyrazol-6-one core.
Key Data :
-
Characterization: NMR (DMSO-) shows singlet peaks for the methoxy groups (δ 3.82, 3.85) and pyridine protons (δ 8.45–8.62).
Alternative Route: Sequential Cyclization and Functionalization
Pyrazole Ring Construction
Ethyl 5-chloro-4-formyl-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is synthesized via Vilsmeier-Haack formylation of 5-chloro-1-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate. This intermediate undergoes cyclization with 2-hydroxy-5-methylphenylacetonitrile in the presence of 1,1′-carbonyldiimidazole (CDI) to form the pyrrolo[3,4-c]pyrazole-dione core.
Optimization :
Introduction of Pyridin-3-ylmethyl Group
The chlorine atom at position 5 is replaced via nucleophilic substitution with pyridin-3-ylmethylamine. This step employs potassium carbonate in DMF at 60°C for 12 h.
Key Data :
Reductive Amination for Side-Chain Modification
Coupling with Pyridine-3-carbaldehyde
The pyridin-3-ylmethyl group is introduced via reductive amination of the primary amine intermediate with pyridine-3-carbaldehyde. Sodium cyanoborohydride in methanol (rt, 24 h) facilitates this step.
Conditions :
-
Molar ratio (amine:aldehyde): 1:1.2.
-
Yield: 82%.
Purification and Characterization
Crystallization and Chromatography
Spectroscopic Validation
-
NMR : Aromatic protons (δ 6.85–7.92), methoxy groups (δ 3.82, 3.85), and pyridine protons (δ 8.45–8.62).
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Multicomponent Reaction | 65–75% | One-pot, fewer steps | Requires strict stoichiometric control |
| Sequential Cyclization | 70–78% | High regioselectivity | Multiple purification steps |
| Reductive Amination | 82% | Mild conditions | Sensitive to moisture |
Challenges and Optimization
-
Regioselectivity : Use of bulky substituents (e.g., 3,4-dimethoxyphenyl) directs cyclization to the desired position.
-
Side Reactions : Addition of NaSO minimizes oxidation of phenolic groups.
-
Solvent Choice : DMF enhances nucleophilic substitution rates but requires careful drying to avoid hydrolysis.
Industrial Scalability Considerations
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the pyrrolo[3,4-c]pyrazol-6(1H)-one core of this compound?
The synthesis involves multi-step protocols focusing on cyclocondensation and functionalization. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with diketones or ketoesters under reflux in ethanol or acetic acid .
- Substituent introduction : Sequential Suzuki-Miyaura couplings or nucleophilic substitutions to attach aryl/heteroaryl groups (e.g., 3,4-dimethoxyphenyl, pyridin-3-ylmethyl) .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) are tuned to improve yields (typically 75–85%) and purity. For example, microwave-assisted synthesis reduces reaction times for sterically hindered intermediates .
Table 1 : Representative Synthesis Conditions
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrazolone ring) .
- NMR :
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 470.18) and fragmentation patterns .
- Melting Point : Used to assess purity (e.g., 240–245°C for crystalline derivatives) .
Basic: How is the compound’s preliminary biological activity evaluated in academic research?
- Antifungal Assays : Microdilution methods against Candida albicans or Aspergillus fumigatus (MIC values: 8–32 µg/mL) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
- Enzyme Inhibition : Testing against kinases or oxidoreductases (e.g., human dihydroorotate dehydrogenase) using spectrophotometric assays .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL software refines positional parameters, thermal displacement, and hydrogen bonding networks .
- Key Insights :
Table 2 : Crystallographic Data (Example Derivative)
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 8.798, 9.306, 25.992 |
| V (ų) | 2128.2 |
| R₁ (I > 2σ(I)) | 0.042 |
Advanced: How can structure-activity relationships (SAR) guide optimization of bioactivity?
- Substituent Effects :
- Quantitative SAR (QSAR) :
Advanced: How should researchers address contradictions in spectroscopic or bioactivity data across studies?
- Data Validation :
- Statistical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
